

An In-depth Technical Guide to Methyl 4-amino-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 4-amino-2-methyl-5-nitrobenzoate

Cat. No.: B1422058

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

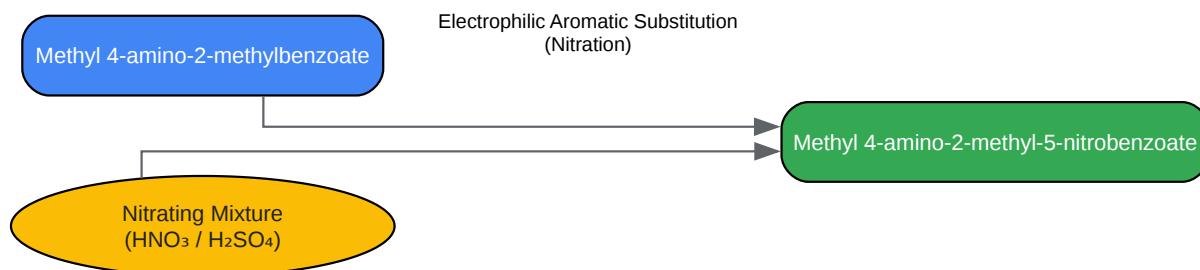
Introduction

Methyl 4-amino-2-methyl-5-nitrobenzoate is a substituted aromatic compound with significant potential as a versatile building block in synthetic organic chemistry. Its unique arrangement of an activating amino group, a deactivating nitro group, and a methyl substituent on a methyl benzoate scaffold makes it a molecule of interest for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of its molecular characteristics, a plausible and detailed synthetic pathway, its potential applications in drug development, and the underlying scientific principles that govern its reactivity and utility.

The strategic placement of electron-donating and electron-withdrawing groups on the benzene ring creates a nuanced electronic environment, influencing the molecule's reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of a variety of target molecules, including pharmacologically active compounds and other high-value chemical entities. Notably, it has been identified as an intermediate in the synthesis of 3-Amino-5-nitro-o-toluamide, a metabolite of the veterinary drug zoalene.

Core Molecular and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is critical for its application in research and development. The key molecular and predicted physicochemical properties of


Methyl 4-amino-2-methyl-5-nitrobenzoate are summarized below.

Property	Value	Source/Method
CAS Number	146948-44-9	Chemical Abstracts Service
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄	-
Molecular Weight	210.19 g/mol	-
IUPAC Name	methyl 4-amino-2-methyl-5-nitrobenzoate	-
Appearance	Predicted: Yellowish solid	Inferred from analogous nitroaromatic compounds
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Predicted: Soluble in common organic solvents like methanol, ethanol, and ethyl acetate.	Based on the polarity of the molecule

Synthetic Pathway and Mechanistic Insights

While a specific, detailed experimental protocol for the synthesis of **Methyl 4-amino-2-methyl-5-nitrobenzoate** is not extensively documented in publicly available literature, a scientifically sound synthetic route can be proposed based on well-established principles of organic chemistry. The most logical approach involves the nitration of a readily available starting material, Methyl 4-amino-2-methylbenzoate.

Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **Methyl 4-amino-2-methyl-5-nitrobenzoate** via nitration.

Detailed Experimental Protocol (Predicted)

Objective: To synthesize **Methyl 4-amino-2-methyl-5-nitrobenzoate** via electrophilic aromatic substitution.

Materials:

- Methyl 4-amino-2-methylbenzoate (Starting Material)
- Concentrated Nitric Acid (HNO_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Ice
- Methanol (for recrystallization)
- Standard laboratory glassware and equipment

Procedure:

- Preparation of the Nitrating Mixture: In a flask, carefully add a calculated amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO_2^+).

- Reaction Setup: Dissolve Methyl 4-amino-2-methylbenzoate in a minimal amount of concentrated sulfuric acid in a separate flask, and cool the mixture to 0-5 °C in an ice-salt bath.
- Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material, ensuring the temperature is maintained below 10 °C to prevent side reactions and ensure regioselectivity. The amino and methyl groups are ortho, para-directing, while the ester group is meta-directing. The nitro group will preferentially add to the position that is activated by the amino and methyl groups and not strongly deactivated by the ester group.
- Reaction Quenching and Product Isolation: After the addition is complete, allow the reaction to stir for a specified time before carefully pouring the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.
- Purification: The crude product can be collected by vacuum filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as methanol, to yield the final product.

Causality Behind Experimental Choices

- Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent the formation of unwanted byproducts (such as dinitrated compounds), and ensure the regioselective introduction of the nitro group.
- Sulfuric Acid as a Catalyst: Sulfuric acid is essential for the generation of the nitronium ion, which is the active electrophile in this reaction. It also serves as a solvent and a dehydrating agent.
- Recrystallization: This is a standard purification technique for solid organic compounds. It relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures to obtain a highly pure product.

Applications in Drug Development and Research

The chemical architecture of **Methyl 4-amino-2-methyl-5-nitrobenzoate** provides a foundation for the synthesis of a variety of more complex molecules with potential biological activity.

Role as a Synthetic Intermediate

The primary application of this compound is as a versatile intermediate in multi-step organic synthesis. The presence of three distinct functional groups (amino, nitro, and methyl ester) allows for a range of selective chemical transformations.

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding a diamino-substituted benzene derivative. This opens up pathways for the synthesis of heterocyclic compounds, such as benzimidazoles, which are prevalent in many pharmaceutical agents.
- Modification of the Amino Group: The existing amino group can be acylated, alkylated, or used in diazotization reactions to introduce other functionalities.
- Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drugs.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-amino-2-methyl-5-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1422058#methyl-4-amino-2-methyl-5-nitrobenzoate-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com